molecular formula C7H11ClO3 B13800025 Heptanoic acid, 5-chloro-6-oxo-

Heptanoic acid, 5-chloro-6-oxo-

Cat. No.: B13800025
M. Wt: 178.61 g/mol
InChI Key: WESSDJNCWDFINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptanoic acid, 5-chloro-6-oxo-, is an organic compound with the molecular formula C7H11ClO3 It is a derivative of heptanoic acid, characterized by the presence of a chlorine atom and a ketone group on the sixth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptanoic acid, 5-chloro-6-oxo-, typically involves the chlorination of heptanoic acid followed by oxidation. One common method is the reaction of heptanoic acid with thionyl chloride to introduce the chlorine atom, followed by oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to form the ketone group.

Industrial Production Methods: Industrial production of heptanoic acid, 5-chloro-6-oxo-, may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Types of Reactions:

    Oxidation: Heptanoic acid, 5-chloro-6-oxo-, can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Heptanoic acid, 5-chloro-6-oxo-, has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of heptanoic acid, 5-chloro-6-oxo-, involves its interactions with molecular targets such as enzymes and receptors. The chlorine atom and ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can affect cellular pathways and processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Heptanoic acid, 5-chloro-6-oxo-, can be compared with other similar compounds such as:

    Heptanoic acid: Lacks the chlorine atom and ketone group, resulting in different chemical properties and reactivity.

    6-Oxoheptanoic acid:

    Chloroheptanoic acids: Compounds with chlorine atoms at different positions, affecting their chemical behavior and uses.

Properties

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

5-chloro-6-oxoheptanoic acid

InChI

InChI=1S/C7H11ClO3/c1-5(9)6(8)3-2-4-7(10)11/h6H,2-4H2,1H3,(H,10,11)

InChI Key

WESSDJNCWDFINL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCCC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.